Delapril diacid

Description

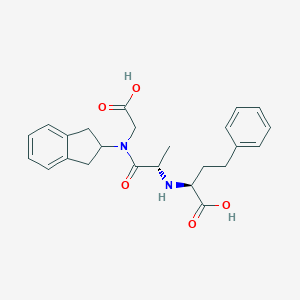

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[carboxymethyl(2,3-dihydro-1H-inden-2-yl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-16(25-21(24(30)31)12-11-17-7-3-2-4-8-17)23(29)26(15-22(27)28)20-13-18-9-5-6-10-19(18)14-20/h2-10,16,20-21,25H,11-15H2,1H3,(H,27,28)(H,30,31)/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHASTBJLWIZXKB-KKSFZXQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232315 | |

| Record name | Delapril diacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83398-08-7 | |

| Record name | Delapril diacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083398087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delapril diacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50A464U6E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action

Angiotensin-Converting Enzyme (ACE) Inhibition

Delapril (B1670214) diacid is a non-sulfhydryl, carboxyl-containing dipeptide derivative that functions as a competitive inhibitor of ACE. nih.govscholarsresearchlibrary.comnih.gov Its mechanism involves binding to the active site of the enzyme, preventing it from converting its natural substrate, angiotensin I. targetmol.comwikipedia.org

The inhibitory activity of delapril diacid on ACE has been quantified through in vitro studies. These assays determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). Research indicates that this compound and its hydroxylated metabolite, 5-hydroxy this compound, are potent inhibitors of rabbit lung ACE. researchgate.net The parent diacid metabolite (referred to as CV-3317-COOH in some studies) demonstrated an IC50 value of 0.04 µM (or 4.0 x 10⁻⁸ M) against rabbit lung ACE. researchgate.netresearchgate.net This potency is noted to be approximately 15 times greater than that of captopril (B1668294) and comparable to enalaprilat (B1671235) in similar assays. selleckchem.com The binding is competitive, meaning the inhibitor and the substrate (angiotensin I) compete for the same active site on the enzyme. oup.comnih.gov

Table 1: In Vitro Inhibitory Potency (IC50) of this compound and Related Compounds on ACE

| Compound | Enzyme Source | IC50 (M) |

| This compound | Rabbit Lung ACE | 4.0 x 10⁻⁸ |

| 5-hydroxy this compound | Rabbit Lung ACE | 4.9 x 10⁻⁸ |

| Delapril (prodrug) | Rabbit Lung ACE | 1.2 x 10⁻⁷ |

| Data sourced from a study on the inhibition of Angiotensin Converting Enzyme by CV-3317 and its metabolites. researchgate.net |

By competitively inhibiting ACE, this compound effectively blocks the conversion of the decapeptide angiotensin I to the potent octapeptide vasoconstrictor, angiotensin II. patsnap.comtargetmol.comwikipedia.org This is a primary mechanism of its action. The functional consequence of this inhibition has been demonstrated in isolated tissue preparations. Studies on rat aortic rings and kidneys showed that this compound potently inhibits angiotensin I-induced vasoconstriction. researchgate.netselleckchem.com This confirms its ability to prevent the formation of angiotensin II at the tissue level, thereby mitigating its vasoconstrictive effects. researchgate.net

Table 2: Inhibition of Angiotensin I-Induced Vasoconstriction

| Compound | Tissue Preparation | IC50 (M) |

| This compound | Rat Aorta | 2.6 x 10⁻⁸ |

| 5-hydroxy this compound | Rat Aorta | 5.4 x 10⁻⁸ |

| This compound | Rat Kidney | 3.5 x 10⁻⁸ |

| 5-hydroxy this compound | Rat Kidney | 2.8 x 10⁻⁸ |

| Data sourced from a study on the inhibition of Angiotensin Converting Enzyme by CV-3317 and its metabolites. researchgate.net |

A distinguishing characteristic of delapril and its active diacid metabolite is its high lipophilicity, which is greater than that of other ACE inhibitors like captopril and enalapril (B1671234). nih.govnih.govresearchgate.net This property is believed to contribute to a more effective inhibition of ACE located within vascular tissues compared to the circulating enzyme found in plasma or the lungs. nih.govnih.gov Research indicates that delapril is a more potent inhibitor of vascular wall ACE activity than both enalapril and captopril. scholarsresearchlibrary.comnih.govresearchgate.net Furthermore, the inhibitory activity of delapril on tissue ACE has been shown to have a longer duration than its effect on circulating ACE. nih.govresearchgate.net

Effects on the Renin-Angiotensin System (RAS)

The inhibition of ACE by this compound leads to significant downstream effects on the broader renin-angiotensin system.

This compound has been shown to suppress the local production and release of angiotensin II from vascular tissues. nih.govoup.com Studies using isolated, perfused hind legs from spontaneously hypertensive rats (SHR) demonstrated that the infusion of this compound caused a dose-dependent reduction in the release of angiotensin II. oup.comcapes.gov.brnih.govnih.gov In one such study, this compound infusion at concentrations from 10⁻⁹ to 5 x 10⁻⁵ mol/L resulted in a significant, dose-dependent decrease in angiotensin II release, with a maximal inhibition of approximately 51% at a concentration of 5 x 10⁻⁶ mol/L. oup.comnih.govoup.com Furthermore, oral pretreatment with the parent drug, delapril, for two weeks led to a suppression of angiotensin II release by as much as 73% in SHR. capes.gov.brnih.gov These findings suggest that a key part of the compound's mechanism is the inhibition of the vascular renin-angiotensin system. oup.comcapes.gov.brnih.gov

Analysis of Functional Vascular RAS Activity

Research indicates the presence of a functional renin-angiotensin system (RAS) within vascular tissues, which plays a role in the local regulation of arterial tone. nih.govoup.com Delapril exerts its effects by inhibiting the release of vascular angiotensin II. nih.govoup.com

Studies on spontaneously hypertensive rats (SHR) have provided direct evidence for this mechanism. When this compound was introduced into the perfusion medium of isolated hind legs of these rats, it suppressed the release of angiotensin II in a dose-dependent manner. nih.govoup.com A maximal inhibition of approximately 51% was observed at a concentration of 5 x 10⁻⁶ mol/L. nih.govoup.com Furthermore, oral pretreatment with delapril for two weeks resulted in a significant suppression of angiotensin II release. nih.govoup.com In another study, this compound also demonstrated a dose-dependent decrease in angiotensin II release in isolated human umbilical veins. oup.com

| Tissue/Model | Concentration of this compound (mol/L) | Inhibition of Angiotensin II Release | Reference |

|---|---|---|---|

| Isolated Perfused Hind Legs (SHR) | 5 x 10⁻⁶ | ~51% | nih.gov, oup.com |

| Isolated Human Umbilical Veins | 5 x 10⁻⁶ | ~64% | oup.com |

| Isolated Mesenteric Arteries (SHR) | 10⁻⁶ | 52.6% | oup.com |

Influence on Vascular Tone and Hemodynamics

Vasodilatory Mechanisms

The principal vasodilatory mechanism of this compound is the inhibition of angiotensin II formation. wikipedia.org Angiotensin II is a potent vasoconstrictor, and by blocking its production, delapril leads to the relaxation of blood vessels. wikipedia.org This effect is a key component of its antihypertensive action. The high lipophilicity of delapril contributes to its potent inhibition of vascular wall ACE activity, enhancing its vasodilatory effect at the tissue level. nih.govresearchgate.netscholarsresearchlibrary.com

Pharmacokinetic and Biotransformation Pathways

Metabolic Activation of Delapril (B1670214) to Delapril Diacid

Delapril is administered in an esterified form to enhance its oral bioavailability. Its conversion into the active diacid form is a critical step in its pharmacological activity.

Enzymatic Esterolysis in vivo

The metabolic activation of delapril occurs through enzymatic hydrolysis of its ester groups, a process known as esterolysis. This biotransformation is primarily catalyzed by carboxylesterases, with studies on similar ACE inhibitor prodrugs indicating that carboxylesterase 1 (CES1), predominantly found in the liver, is the key enzyme responsible for this hydrolytic conversion. The ester moieties are cleaved, leading to the formation of the pharmacologically active diacid metabolite.

Formation of this compound (M-I) and 5-Hydroxy this compound (M-III)

Following oral administration, delapril is absorbed and rapidly metabolized into its principal active metabolite, this compound, also referred to as M-I. rxreasoner.com This conversion is the primary step in its activation. Subsequently, this compound can undergo further metabolism to form 5-hydroxy this compound (M-III), which is also an active metabolite. rxreasoner.com The predominant metabolite found in the serum is this compound (M-I), followed by 5-hydroxy this compound (M-III). oup.com

Systemic Disposition and Excretion

The systemic exposure and elimination of delapril's active metabolites are crucial determinants of its duration of action and therapeutic efficacy.

Plasma Concentration Profiles and Peak Times of Metabolites

Pharmacokinetic studies in hypertensive patients have elucidated the plasma concentration profiles of delapril and its active metabolites following oral administration. In a study involving patients with essential hypertension who received a single 30 mg dose of delapril, the peak plasma concentration (Cmax) for this compound (M-I) was observed to be 635 ng/ml, while the Cmax for 5-hydroxy this compound (M-III) was 229 ng/ml. nih.gov The time to reach peak plasma concentration (Tmax) for this compound (M-I) is reported to be between 1.3 and 1.6 hours. rxreasoner.com Another source indicates a Tmax of 1.39 hours for M-I and 1.67 hours for M-III. oup.com

The table below summarizes the peak plasma concentrations of delapril's active metabolites.

| Metabolite | Peak Plasma Concentration (Cmax) |

| This compound (M-I) | 635 ng/ml |

| 5-Hydroxy this compound (M-III) | 229 ng/ml |

Elimination Half-Lives of this compound and its Derivatives

The elimination half-life (t1/2) is a key parameter indicating the duration of a drug's presence in the body. For patients with essential hypertension, the elimination half-life of this compound (M-I) is approximately 1.21 hours, and for 5-hydroxy this compound (M-III), it is 1.40 hours. nih.gov In patients with chronic renal failure, the elimination half-lives of these metabolites are significantly prolonged. The t1/2 of this compound increases to 4.69 hours, and that of 5-hydroxy this compound extends to 12.88 hours, reflecting the importance of renal function in their clearance.

The following table presents the elimination half-lives of delapril's active metabolites in different patient populations.

| Metabolite | Elimination Half-Life (t1/2) in Essential Hypertension | Elimination Half-Life (t1/2) in Chronic Renal Failure |

| This compound (M-I) | 1.21 hours | 4.69 hours |

| 5-Hydroxy this compound (M-III) | 1.40 hours | 12.88 hours |

Renal Excretion Pathways of this compound and 5-Hydroxy this compound

The primary route of elimination for delapril and its metabolites is through the kidneys. nih.gov this compound and 5-hydroxy this compound are water-soluble compounds that are readily excreted in the urine. nih.gov In healthy individuals, approximately 55.7% of an administered dose of delapril is recovered in the urine within 24 hours, predominantly as the M-I and M-III metabolites. oup.com The renal excretion of these metabolites is a composite of glomerular filtration and potentially active tubular secretion, which are processes that can be impaired in patients with renal dysfunction.

The significance of renal excretion is underscored by the observation that cumulative urinary excretion of these metabolites is markedly lower in individuals with chronic renal failure. This indicates that the kidneys are the principal organs responsible for clearing this compound and 5-hydroxy this compound from the systemic circulation. Long-term administration of delapril has been shown to increase renal blood flow without significantly affecting the glomerular filtration rate in hypertensive patients. nih.gov

Pharmacokinetic Alterations in Pathophysiological States

The pharmacokinetic profile of this compound, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Delapril, can be significantly altered in various pathophysiological states. These alterations are of considerable clinical importance, as they may necessitate adjustments in dosing regimens to ensure optimal therapeutic outcomes while minimizing the risk of adverse effects. This section will focus on the impact of renal impairment on the elimination of this compound, the consequent changes in its area under the curve (AUC) and half-life, and its pharmacokinetic interactions with co-administered agents.

Impact of Renal Impairment on this compound Elimination

Renal impairment markedly affects the elimination of this compound. As the primary route of excretion for this active metabolite is through the kidneys, a reduction in renal function leads to a decreased clearance of the compound from the body. Studies have demonstrated that in patients with chronic renal failure, the cumulative urinary excretion of Delapril and its metabolites is significantly lower compared to individuals with normal renal function. This reduced elimination is a direct consequence of the diminished glomerular filtration rate and potentially altered tubular secretion, which are characteristic of renal insufficiency.

The clearance of this compound is inversely proportional to the severity of renal impairment. As creatinine clearance decreases, so does the ability of the kidneys to excrete the drug, leading to its accumulation in the plasma. This relationship underscores the critical need for careful monitoring of renal function in patients receiving Delapril therapy.

Consequences for Area Under the Curve (AUC) and Half-Life in Renal Dysfunction

The impaired elimination of this compound in patients with renal dysfunction has significant consequences for its pharmacokinetic parameters, most notably the area under the plasma concentration-time curve (AUC) and the elimination half-life (t½). The AUC, which represents the total systemic exposure to a drug, is substantially increased in individuals with renal impairment.

Research has shown a significant positive correlation between the inverse of creatinine clearance and the AUC of the active diacid metabolites of Delapril. In one study, the AUC for this compound was found to be significantly higher in patients with impaired renal function compared to those with normal renal function. This increase in AUC indicates that the body is exposed to higher concentrations of the active drug for a longer duration, which can potentiate its therapeutic effects but also increase the risk of dose-dependent adverse reactions.

Table 1: Pharmacokinetic Parameters of this compound in Normal vs. Impaired Renal Function

| Parameter | Normal Renal Function | Impaired Renal Function |

|---|---|---|

| Elimination Half-life (t½) | Approximately 1.2-2.1 hours | Can be significantly prolonged |

| Area Under the Curve (AUC) | Lower | Significantly Increased |

| Renal Clearance | Primary route of elimination | Markedly reduced |

Pharmacokinetic Interactions with Co-Administered Agents

The co-administration of other drugs with Delapril can lead to pharmacokinetic interactions that may alter the disposition of this compound. These interactions are particularly relevant in patients with underlying renal impairment, as they may already have a compromised ability to eliminate the drug.

Diuretics: Thiazide and loop diuretics, when co-administered with ACE inhibitors like Delapril, can lead to an excessive reduction in blood pressure, particularly in patients who are sodium and/or volume-depleted. While this is primarily a pharmacodynamic interaction, it can be exacerbated by pharmacokinetic changes. Potassium-sparing diuretics, when used concurrently with ACE inhibitors, may increase the risk of hyperkalemia due to the aldosterone-lowering effects of ACE inhibitors, which reduces potassium excretion.

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): The concomitant use of NSAIDs and ACE inhibitors can be associated with an increased risk of acute renal failure, especially in patients with pre-existing renal dysfunction or volume depletion. NSAIDs can cause renal vasoconstriction by inhibiting prostaglandin synthesis, which can counteract the vasodilatory effects of ACE inhibitors on the efferent arteriole of the glomerulus. This can lead to a reduction in glomerular filtration rate and, consequently, a decrease in the renal clearance of this compound.

Other Antihypertensive Agents: The simultaneous use of Delapril with other antihypertensive drugs, such as beta-blockers or calcium channel blockers, generally results in additive pharmacodynamic effects, leading to enhanced blood pressure reduction. A pharmacokinetic interaction study between Delapril and the calcium channel antagonist manidipine (B393) showed no significant alteration in the bioavailability of Delapril or its active metabolites.

Digoxin: Although no specific pharmacokinetic studies on the interaction between this compound and digoxin are available, studies with other ACE inhibitors have shown variable effects. For instance, captopril (B1668294) has been reported to increase serum digoxin concentrations. Therefore, caution and monitoring of digoxin levels are advisable when co-administering with Delapril.

Pharmacodynamics and Biological Activity Spectrum

Quantitative Assessment of ACE Inhibitory Potency

Delapril (B1670214) diacid demonstrates significant inhibitory activity against angiotensin-converting enzyme, a key component of the renin-angiotensin system (RAS). This inhibition is the primary mechanism underlying its therapeutic effects.

In vitro studies have consistently shown the potent ACE inhibitory effects of delapril diacid and its 5-hydroxy derivative across various tissue extracts. Research indicates that both this compound and its 5-hydroxy metabolite are significantly more potent than captopril (B1668294) in inhibiting lung ACE. scholarsresearchlibrary.comresearchgate.net Specifically, they have been found to be between 4 and 14 times more potent in this regard. scholarsresearchlibrary.comresearchgate.net This heightened potency also extends to the inhibition of angiotensin I-induced vasoconstriction in the rat aorta and kidney. scholarsresearchlibrary.comresearchgate.net

The high lipophilicity of delapril, attributed to its indanyl-glycine moiety, is thought to contribute to its effective inhibition of vascular ACE. researchgate.netnih.gov This characteristic allows for greater tissue penetration, leading to more potent and sustained inhibition of ACE within the vascular wall compared to less lipophilic compounds like captopril and enalapril (B1671234). researchgate.netnih.gov In spontaneously hypertensive rats (SHR), delapril has been shown to markedly inhibit ACE in the aorta, kidney, and lung. researchgate.net This pronounced inhibition of vascular ACE is considered particularly important for its antihypertensive effects. researchgate.net

Table 1: In vitro ACE Inhibitory Activity of this compound and Comparators

| Compound | Tissue/Assay | IC50 | Relative Potency vs. Captopril |

|---|---|---|---|

| This compound | Rabbit Lung ACE | 4.0 x 10⁻⁸ M researchgate.net | 4-14 times more potent scholarsresearchlibrary.comresearchgate.net |

| 5-Hydroxy this compound | Rabbit Lung ACE | 4.9 x 10⁻⁸ M researchgate.net | 4-14 times more potent scholarsresearchlibrary.comresearchgate.net |

| This compound | Rat Aorta (A-I induced vasoconstriction) | 2.6 x 10⁻⁸ M researchgate.net | More potent scholarsresearchlibrary.comresearchgate.net |

| 5-Hydroxy this compound | Rat Aorta (A-I induced vasoconstriction) | 5.4 x 10⁻⁸ M researchgate.net | More potent scholarsresearchlibrary.comresearchgate.net |

| This compound | Rat Kidney (A-I induced pressor response) | 3.5 x 10⁻⁸ M researchgate.net | More potent scholarsresearchlibrary.comresearchgate.net |

| 5-Hydroxy this compound | Rat Kidney (A-I induced pressor response) | 2.8 x 10⁻⁸ M researchgate.net | More potent scholarsresearchlibrary.comresearchgate.net |

IC50 values represent the concentration required to inhibit 50% of the enzyme activity.

When compared to other carboxy-alkyl-dipeptides, delapril and its active form, this compound, exhibit a unique profile. Delapril is noted for its high lipophilicity, which is greater than that of enalapril and captopril. researchgate.netnih.gov This property contributes to a more potent inhibition of vascular wall ACE activity. scholarsresearchlibrary.comresearchgate.netresearchgate.netnih.govnih.gov

Studies comparing delapril to captopril in isolated rat hind legs demonstrated that while both ACE inhibitors suppressed immunoreactive angiotensin II (irAng II) release in a dose-dependent manner, the inhibition was greater with delapril. nih.gov Furthermore, in spontaneously hypertensive rats, delapril was found to be more potent and longer-acting than captopril in inhibiting the pressor action of angiotensin I. researchgate.net While direct comparative studies on the inhibitory potency in various tissue homogenates against a wide range of carboxy-alkyl-dipeptides are limited, the available evidence suggests that delapril's high lipophilicity and potent tissue ACE inhibition distinguish it from other members of its class like enalapril and captopril. researchgate.netnih.govnih.gov

Antihypertensive Efficacy in Experimental Models

The potent ACE inhibitory activity of this compound translates into significant antihypertensive effects in various experimental models of hypertension.

In spontaneously hypertensive rats (SHR), a widely used model for human essential hypertension, delapril demonstrates a marked and long-lasting antihypertensive action. researchgate.netnih.govcapes.gov.brnih.gov Oral administration of delapril at doses ranging from 1-10 mg/kg produces a sustained reduction in blood pressure. researchgate.netnih.gov Studies have shown that this antihypertensive effect is maintained over a 24-hour period. researchgate.net This sustained action is crucial for the effective management of hypertension.

A key mechanism underlying the antihypertensive effect of delapril is the suppression of angiotensin II (Ang II) production. In isolated perfused hind legs of both spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats, the addition of this compound to the perfusion medium suppressed Ang II release in a dose-dependent manner. capes.gov.brnih.govnih.govoup.com

Specifically, in isolated hind legs of SHRs, this compound infusion at concentrations from 10⁻⁹ to 5 x 10⁻⁵ mol/L caused a significant, dose-dependent decrease in the release of immunoreactive Ang II. nih.govoup.comoup.com The maximal inhibition of Ang II release was approximately 51% at a concentration of 5 x 10⁻⁶ mol/L. nih.govoup.com Similarly, in studies on isolated perfused human umbilical veins, this compound suppressed Ang II release in a dose-dependent fashion, with a maximal suppression of 64% at a concentration of 5 x 10⁻⁶ mol/L. oup.com Oral pretreatment with delapril for two weeks in SHRs resulted in a 73% suppression of Ang II release. capes.gov.brnih.gov This evidence strongly suggests that the antihypertensive action of delapril is directly linked to the inhibition of vascular Ang II generation. capes.gov.brnih.govnih.govoup.com

Table 2: Effect of this compound on Angiotensin II Release

| Experimental Model | This compound Concentration | Percent Inhibition of Ang II Release |

|---|---|---|

| Isolated Perfused Hind Legs of SHR | 5 x 10⁻⁶ mol/L | ~51% nih.govoup.com |

| Isolated Perfused Human Umbilical Veins | 5 x 10⁻⁶ mol/L | ~64% oup.com |

| SHR (Oral Pretreatment) | 10 mg/kg/day for 2 weeks | 73% capes.gov.brnih.gov |

Target Organ Protection and Anti-Remodeling Effects

Beyond its blood pressure-lowering effects, delapril has demonstrated protective effects on target organs commonly damaged by hypertension. The inhibition of tissue ACE is believed to play a significant role in these beneficial actions. jvsmedicscorner.com

In stroke-prone spontaneously hypertensive rats (SHR-SP) and in SHRs with chronic renal failure, delapril has been shown to significantly improve survival rates. researchgate.netnih.govresearchgate.net This is attributed to its ability to prevent the development of stroke, cardiac hypertrophy, and renal sclerosis. researchgate.netnih.govresearchgate.net The capacity of delapril to reduce hypertrophy in vascular and cardiac tissue has been demonstrated in both in vitro and in vivo experiments. researchgate.netnih.govresearchgate.net Furthermore, delapril has shown effectiveness in patients with left ventricular hypertrophy. nih.gov In a study involving patients with large acute myocardial infarction, delapril was found to be effective in reducing left ventricular dilation and dysfunction, indicating a positive effect on cardiac remodeling. nih.gov

The protective effects of ACE inhibitors like delapril are thought to be mediated, at least in part, by their action on local renin-angiotensin systems within target organs, thereby mitigating the proliferative and fibrotic effects of angiotensin II. jvsmedicscorner.comecrjournal.com

Prevention of Cardiac Hypertrophy in Hypertensive Models

Further investigations in spontaneously hypertensive rats (SHR) treated with delapril showed a positive association between left ventricular mass and arginine vasopressin (AVP) levels, suggesting complex interactions in the drug's effect on cardiac structure. researchgate.net Additionally, when used in combination with the diuretic indapamide (B195227) in SHR-SP, delapril produced a synergistic effect, leading to a significant prevention of the increase in the heart weight to body weight ratio, an outcome linked to better blood pressure control and enhanced diuresis. nih.gov

| Model | Key Findings on Cardiac Hypertrophy | Reference |

| Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) | Prevents the development of cardiac hypertrophy. | nih.govresearchgate.net |

| Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) | Decreases heart weight, left ventricular weight, and thickness of the left ventricular wall. | selleckchem.com |

| Spontaneously Hypertensive Rats (SHR) | Showed a positive direct association between left ventricular mass and arginine vasopressin (AVP) levels during treatment. | researchgate.net |

| Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) | Combination with indapamide synergized in preventing heart hypertrophy. | nih.gov |

Amelioration of Renal Sclerosis

Delapril has demonstrated protective effects against renal damage in hypertensive models. Specifically, in spontaneously hypertensive rats (SHR) with chronic renal failure, delapril administration has been found to prevent the development of renal sclerosis, a hardening of the kidney tissues. nih.govresearchgate.netresearchgate.net Studies in SHR-SP on a high-sodium diet revealed that control animals developed major degenerative lesions in their glomeruli and renal arteries, including fibrinoid necrosis. In contrast, animals treated with delapril showed only minor signs of ischemic lesions, indicating a significant protective effect on the kidney. nih.gov The pharmacokinetic profile of delapril and its active diacid metabolites is altered in patients with chronic renal failure, underscoring the kidney's role in its elimination. nih.gov

Impact on Stroke Development and Survival Rate in Stroke-Prone SHR

In the stroke-prone spontaneously hypertensive rat (SHR-SP), a model for studying hypertension-related cerebrovascular events, delapril has been shown to confer significant protective benefits. ahajournals.org Long-term treatment with delapril markedly improves the survival rate and prevents the development of stroke in these animals. nih.govresearchgate.netresearchgate.net This protective effect on vascular lesions and mortality has been consistently demonstrated. nih.gov

Secondary Pharmacological Effects

Beyond its primary cardiovascular and renal effects, delapril has been observed to influence other physiological systems.

Modulation of Insulin (B600854) Sensitivity in Diabetic Models

Delapril has shown beneficial effects on glucose metabolism. In a study involving hypertensive patients with non-insulin-dependent diabetes mellitus (NIDDM), three months of treatment with delapril significantly improved the insulin sensitivity index (SI). nih.gov This indicates an enhanced response of the body's cells to insulin. nih.gov The study also noted an improvement in glucose-effectiveness (SG), which is the ability of glucose to promote its own disposal independent of an insulin response. nih.gov These improvements occurred without affecting plasma glucose, triglycerides, or cholesterol levels. nih.gov Another study also confirmed that delapril increased insulin sensitivity in hypertensive type 2 diabetic patients. nih.gov

| Study Population | Duration | Key Findings on Insulin Sensitivity | Reference |

| Hypertensive NIDDM Patients | 3 months | Significantly improved Insulin Sensitivity Index (SI) from 3.56 ± 1.04 to 5.00 ± 0.87 (x 10⁻⁴ min⁻¹ µU⁻¹ ml⁻¹). | nih.gov |

| Hypertensive NIDDM Patients | 3 months | Significantly improved Glucose-Effectiveness (SG) from 1.41 ± 0.56 to 1.91 ± 0.35 (x 10⁻² min). | nih.gov |

| Hypertensive Type 2 Diabetic Patients | Not specified | Increased insulin sensitivity. | nih.gov |

Influence on Fibrinolytic Function

| Treatment Group | Key Fibrinolytic Parameter Changes | Reference |

| Delapril (60 mg/day) | Statistically significant increase in t-PA antigen levels (from 25.71 ± 6.40 to 32.24 ± 5.31 µg/L). | nih.gov |

| Delapril (60 mg/day) | Non-significant reduction in PAI-1 levels. | nih.gov |

| Delapril-Manidipine Combination | Greater decrease in PAI-1 activity and greater increase in t-PA activity compared to an irbesartan-HCTZ combination. | nih.gov |

Preclinical Research Methodologies and Animal Models

In vivo Experimental Hypertension Models

Genetically hypertensive rat strains that mimic human essential hypertension have been instrumental in understanding the antihypertensive effects of delapril (B1670214) diacid.

Spontaneously Hypertensive Rats (SHR) are a widely accepted model for human essential hypertension. google.com Studies have demonstrated that oral administration of delapril, which is converted to delapril diacid in vivo, produces a sustained antihypertensive action in male SHRs. wikipedia.orgscholarsresearchlibrary.com This effect is attributed to the inhibition of the renin-angiotensin system. wikipedia.org Research has shown that delapril and its metabolites significantly suppress the release of angiotensin II from the vascular tissue in these animals, pointing to a mechanism that involves the local control of arterial tone. wikipedia.orgscholarsresearchlibrary.com

In the more severe model of hypertension, the Stroke-Prone Spontaneously Hypertensive Rat (SHR-SP), delapril has been shown to not only reduce hypertension but also to significantly improve survival rates. nih.gov Treatment with delapril helps prevent the development of stroke, cardiac hypertrophy, and renal sclerosis in these animals, highlighting its protective effects on end-organs. nih.govcapes.gov.br These protective effects are linked to the potent inhibition of ACE, which is more pronounced with delapril compared to some other ACE inhibitors. capes.gov.br

Isolated Organ Perfusion Techniques

To investigate the direct vascular and renal effects of this compound, researchers have employed isolated organ perfusion methods. These techniques allow for the precise measurement of physiological responses in a controlled environment, free from systemic influences.

A key methodology in the study of this compound has been the isolated hind leg perfusion technique in rats. wikipedia.orgnih.govnih.gov In this preparation, the hind legs are perfused with a Krebs-Ringer solution that is free of angiotensinogen, allowing for the direct measurement of angiotensin II released from the vascular tissue itself. wikipedia.orgscholarsresearchlibrary.com Using this method, it was found that the spontaneous release of angiotensin II from the perfused hind legs of control SHRs was approximately 50 to 110 pg in the initial 30 minutes of perfusion. wikipedia.orgscholarsresearchlibrary.com When this compound was added to the perfusion medium, it suppressed the release of angiotensin II in a dose-dependent manner. wikipedia.orgscholarsresearchlibrary.com

Table 1: Effect of this compound on Angiotensin II Release in Isolated Perfused Hind Legs of SHRs

| Concentration of this compound (mol/L) | Basal Angiotensin II Release (pg/30 min) | Angiotensin II Release with this compound (pg/30 min) | Percent Inhibition |

| Control | 101.8 ± 19.6 | - | 0% |

| 10⁻⁹ | - | - | - |

| 10⁻⁸ | - | - | - |

| 10⁻⁷ | - | - | - |

| 10⁻⁶ | - | - | - |

| 5 x 10⁻⁶ | 101.8 ± 19.6 | 49.4 ± 12.2 | ~51% |

Data compiled from textual descriptions in scientific literature. scholarsresearchlibrary.com The table demonstrates a significant, dose-dependent decrease in immunoreactive Angiotensin II release with increasing concentrations of this compound.

The inhibitory effect of this compound on ACE has been quantified through vasoconstriction assays in isolated rat tissues. Specifically, the compound's ability to inhibit angiotensin I-induced vasoconstriction in the rat aorta and the pressor response in the rat kidney has been evaluated. researchgate.net this compound demonstrated potent inhibitory activity in these assays. researchgate.net

Table 2: Inhibitory Potency (IC50) of this compound on Angiotensin I-Induced Vasoconstriction

| Isolated Tissue Preparation | IC50 of this compound (M) |

| Rat Aorta | 2.6 x 10⁻⁸ |

| Rat Kidney | 3.5 x 10⁻⁸ |

IC50 represents the concentration of the inhibitor required to reduce the maximal response by 50%. Data sourced from a study evaluating the inhibition of angiotensin converting enzyme by CV-3317 (delapril) and its metabolites. researchgate.net

Comparative Studies with Normotensive Controls (e.g., Wistar-Kyoto Rats)

To determine if the effects of delapril and its metabolites are specific to hypertensive states, comparative studies have been conducted using normotensive Wistar-Kyoto (WKY) rats, which are the genetic controls for SHRs. nih.govoup.com These studies revealed that while delapril produced a sustained antihypertensive effect in SHRs, it did not have the same effect in normotensive WKY rats. nih.govnih.gov

Interestingly, the spontaneous release of angiotensin II in the isolated perfused hind legs was found to be somewhat greater in SHRs (112.9 ± 17.6 pg) compared to WKY rats (96.5 ± 9.8 pg) during the first 30 minutes of perfusion. nih.govnih.gov this compound, when added to the perfusion medium, suppressed angiotensin II release in a dose-dependent manner in both strains. nih.govnih.gov However, after two weeks of oral pretreatment with delapril, the suppression of angiotensin II release was more pronounced in SHRs (73% suppression) than in WKY rats (60% suppression). nih.govnih.gov These findings suggest that the vascular renin-angiotensin system plays a more significant role in maintaining vascular tone in SHRs, and that the antihypertensive effect of delapril is mediated through the inhibition of this system. nih.govnih.gov

Advanced Analytical and Bioanalytical Methodologies

Chromatographic Techniques for Delapril (B1670214) Diacid and Metabolites

Chromatography remains the cornerstone for the analysis of Delapril and its active metabolite, Delapril diacid. These methods offer high resolution, sensitivity, and specificity, enabling their simultaneous determination and separation from degradation products.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is a widely used method for the routine analysis of Delapril. An LC-UV method has been developed for the simultaneous determination of delapril and manidipine (B393) in pharmaceutical dosage forms. researchgate.net This method employs a C8 column and a mobile phase consisting of acetonitrile and a triethylamine solution, demonstrating simplicity and precision. researchgate.net The effluent from the separation is monitored by a photodiode array (PDA) detector, which allows for the selection of the most appropriate wavelength for detection, enhancing the method's sensitivity and selectivity. researchgate.net

A study detailed a specific HPLC-UV method that was validated according to International Conference on Harmonization (ICH) guidelines. The separation was achieved on a C8 column (250 mm × 4.6 mm, 5 µm) maintained at 35°C. researchgate.net The mobile phase, a mixture of acetonitrile and 0.3% triethylamine solution (pH 3.0), was run at a flow rate of 1.2 mL/min, with detection set at 220 nm. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | C8 (250 mm × 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile : 0.3% Triethylamine pH 3.0 (55:45 v/v) | researchgate.net |

| Flow Rate | 1.2 mL/min | researchgate.net |

| Detection Wavelength | 220 nm (PDA) | researchgate.net |

| Column Temperature | 35°C | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. An LC-MS/MS method has been developed for the simultaneous, rapid, and sensitive analysis of delapril in pharmaceutical combinations. nih.gov This technique is particularly valuable for identifying metabolites and degradation products due to its ability to provide molecular weight information. researchgate.net

In a specific application, a fast and sensitive LC-MS/MS method was established using a Luna C8 column with a mobile phase of methanol and ammonium acetate. nih.gov The analysis was performed using positive electrospray ionization (ESI) operating in multiple reaction monitoring (MRM) mode, which ensures high specificity and low detection limits. The MRM transition monitored for Delapril was m/z 453.1 → 234.1. nih.gov This method achieved a total analysis time of just 3 minutes and demonstrated linearity over a concentration range of 6–1080 ng/mL. nih.gov LC-ESI-MS has also been instrumental in elucidating the degradation pathways of delapril under forced conditions. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Luna C8 (50 × 3.0 mm, 3 µm) | nih.gov |

| Mobile Phase | Methanol : 10 mmol L⁻¹ Ammonium Acetate (90:10 v/v) | nih.gov |

| Flow Rate | 0.25 mL/min | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| MRM Transition (Delapril) | m/z 453.1 → 234.1 | nih.gov |

| Linearity Range | 6–1080 ng/mL | nih.gov |

Stability-Indicating Reversed-Phase Liquid Chromatography (RP-LC)

Stability-indicating methods are essential to ensure that the quantitative analysis of the active pharmaceutical ingredient (API) is not affected by the presence of its degradation products. A stability-indicating Reversed-Phase Liquid Chromatography (RP-LC) method has been successfully developed and validated for the simultaneous determination of delapril and manidipine. researchgate.net Such methods are validated by subjecting the drug to forced degradation under various stress conditions, including acid, alkaline, oxidative, photolytic, and thermal stress. nih.govscielo.br

The method's specificity and stability-indicating capability were demonstrated through these forced degradation studies, which confirmed no interference from excipients or degradation products at the retention time of the parent drug. researchgate.netnih.gov The separation of Delapril from its degradation products was achieved on a C18 column, and the method was validated according to ICH guidelines. researchgate.net This ensures the reliability of the method for quality control and stability studies of pharmaceutical formulations containing Delapril. researchgate.netnih.gov

Electrophoretic Separation Methods

Electrophoretic techniques offer an alternative to chromatography, often providing high efficiency, rapid analysis times, and different selectivity.

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC), a mode of Capillary Electrophoresis (CE), has proven effective for the simultaneous analysis of delapril. nih.gov MEKC is particularly useful as it can separate both charged and neutral analytes by partitioning them between a pseudo-stationary phase (micelles) and the surrounding aqueous buffer. wikipedia.orgasdlib.org

A stability-indicating MEKC method was developed for analyzing delapril, using a fused-silica capillary with a borate buffer containing the anionic surfactant sodium dodecylsulfate (SDS). nih.gov The separation was achieved by applying a high voltage across the capillary, with detection performed via UV absorbance at 208 nm. nih.gov The method was validated for linearity, precision, and accuracy, with the linearity for Delapril established in the range of 15–150 µg/mL. nih.gov The robustness of the method was assessed using a Plackett-Burman experimental design, confirming its reliability. nih.gov Furthermore, the results obtained with this MEKC method showed non-significant differences when compared to an established LC method. nih.govnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Capillary | Fused-silica (effective length 72 cm) | nih.gov |

| Background Electrolyte | 50 mM Borate buffer with 5 mM Sodium Dodecylsulfate (SDS) at pH 9.0 | nih.gov |

| Applied Voltage | 25 kV | nih.gov |

| Temperature | 35°C | nih.gov |

| Injection | 50 mbar for 5 s | nih.gov |

| Detection Wavelength | 208 nm | nih.gov |

| Linearity Range | 15–150 µg/mL | nih.gov |

Spectrophotometric Approaches for Quantitative Analysis

While chromatographic and electrophoretic methods are highly specific, spectrophotometric methods can offer a simpler, more cost-effective, and rapid alternative for the quantitative analysis of pharmaceuticals, particularly in quality control settings. These methods are typically based on the measurement of UV absorbance of the analyte in a suitable solvent.

For other angiotensin-converting enzyme (ACE) inhibitors like Ramipril and Captopril (B1668294), various UV spectrophotometric methods have been developed. These methods involve measuring the absorbance at the wavelength of maximum absorption (λmax) or using techniques like the area under the curve method. researchgate.netresearchgate.net For instance, a method for Ramipril involved measuring absorbance at 210 nm in aqueous methanol. researchgate.netresearchgate.net Another approach for Captopril was based on its reaction with 2,6-dichloroquinone-4-chlorimide (DCQ) to form a colored product measured at 443 nm. nih.gov

However, based on the available scientific literature, specific spectrophotometric methods dedicated to the quantitative analysis of this compound have not been prominently reported. While the compound possesses a chromophore that would allow for UV detection, as evidenced by its analysis via HPLC-UV, dedicated standalone spectrophotometric assays for its quantification in pharmaceutical forms are not detailed in the reviewed sources.

Method Validation Parameters in Bioanalytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For bioanalytical methods, this involves a series of experiments to evaluate the method's performance characteristics.

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. For a bioanalytical method for this compound, specificity would be established by analyzing blank plasma samples from multiple sources to ensure that no endogenous components interfere with the detection of the analyte or the internal standard.

Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous analysis of delapril and manidipine in a pharmaceutical formulation demonstrated linearity for delapril in the concentration range of 6 to 1080 ng/mL nih.gov. While this was not in a biological matrix, it provides an indication of the concentration range that can be achieved. For a bioanalytical assay, the linearity would be determined by analyzing a series of calibration standards in the biological matrix and evaluating the regression analysis of the peak area ratios versus concentration.

Table 1: Linearity of an LC-MS/MS Method for Delapril nih.gov

| Analyte | Concentration Range (ng/mL) |

|---|

Note: This data is from a study on a pharmaceutical formulation and not from a bioanalytical study in a biological matrix.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For a bioanalytical method for this compound, quality control (QC) samples at low, medium, and high concentrations would be analyzed in multiple replicates on the same day and on different days to determine the precision.

Accuracy is the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is expressed as a percentage of the nominal concentration. Accuracy is determined by analyzing QC samples with known concentrations and comparing the measured concentration to the nominal concentration.

Specific precision and accuracy data for a bioanalytical method for this compound are not available in the reviewed literature.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For bioanalytical assays, the LOQ is a critical parameter as it defines the lower end of the calibration curve.

Specific LOD and LOQ values for a bioanalytical method for this compound in a biological matrix have not been reported in the available scientific literature. The determination of these limits would be a fundamental part of the validation of any newly developed bioanalytical method for this compound.

Synthetic Pathways and Derivatization Research

Synthesis of Delapril (B1670214) Diacid from its Prodrug Precursors

Delapril diacid is the primary active metabolite of the prodrug Delapril. The conversion is a crucial activation step that occurs in vivo following administration. The synthesis of this compound from its precursor, Delapril hydrochloride, is primarily a biochemical transformation rather than a standard synthetic chemistry process performed in a laboratory setting for production.

The core chemical reaction is the hydrolysis of an ester group. Delapril is an ethyl ester prodrug designed to enhance oral bioavailability. scielo.br Once absorbed, it is systematically converted into its active diacid form by enzymes in the body. researchgate.net This bioactivation is catalyzed by carboxylesterases (EC 3.1.1.1), a family of enzymes located in tissues such as the liver and intestines. psu.edu Specifically, research has identified human carboxylesterase-1 (hCE-1) as capable of hydrolyzing Delapril. psu.edu

The reaction involves the cleavage of the ethyl ester moiety on the N-alkanoyl-amino acid portion of the Delapril molecule, yielding a free carboxylic acid group. This, along with the existing carboxylic acid on the indoline (B122111) ring structure, forms the active dicarboxylic acid, or "diacid," metabolite. researchgate.nettargetmol.com This enzymatic esterolysis is a common strategy for prodrugs in the angiotensin-converting enzyme (ACE) inhibitor class, as the resulting diacid form is typically more potent in its ability to bind to the zinc ion at the active site of the ACE enzyme. scielo.brscholarsresearchlibrary.com

In addition to this compound, a second active metabolite, 5-hydroxy this compound, is also formed. targetmol.comwikipedia.orgnih.gov This suggests a two-step metabolic pathway: initial hydrolysis to this compound, which can then undergo further hydroxylation. Both diacid metabolites are potent inhibitors of ACE. targetmol.comnih.gov

| Prodrug | Enzyme | Reaction Type | Active Metabolite(s) |

| Delapril | Carboxylesterases (e.g., hCE-1) | Esterolysis / Hydrolysis | This compound, 5-hydroxy this compound |

Strategies for Isotopic Labeling (e.g., Deuteration for Metabolic Tracking)

Isotopic labeling is a critical technique in pharmaceutical research for studying the metabolic fate and pharmacokinetics of a drug. bitesizebio.com By replacing one or more atoms in a molecule with their heavier, stable isotopes, the compound becomes "trackable" by analytical methods like mass spectrometry or NMR without significantly altering its chemical properties or biological activity. bitesizebio.comcreative-proteomics.com

For this compound and its precursors, deuteration is a common and effective strategy. Deuterium (B1214612) (²H or D) is a stable isotope of hydrogen. A deuterated version of Delapril, such as Delapril-d3, has been developed for research purposes. smolecule.com The presence of deuterium atoms makes the molecule heavier, allowing it to be distinguished from its non-labeled counterparts in biological samples. This enables precise quantification and tracking through metabolic pathways. bitesizebio.comsmolecule.com

General strategies for creating isotopically labeled compounds like Delapril-d3 involve:

Incorporation during Synthesis : Introducing deuterium-containing building blocks at a specific stage of the chemical synthesis route. smolecule.com

Isotope Exchange Reactions : Subjecting the final compound or an intermediate to conditions that promote the exchange of hydrogen atoms with deuterium from a deuterated solvent or reagent.

This approach is widely applied to other ACE inhibitors for pharmacokinetic studies. The availability of deuterated standards for related compounds underscores the utility of this method in drug metabolism research.

| Labeled Compound | Isotope | Application |

| Delapril-d3 | Deuterium (²H) | Metabolic and pharmacokinetic profiling. smolecule.com |

| Ramiprilat-d4 | Deuterium (²H) | Research standard for the active metabolite of Ramipril. medchemexpress.com |

| Moexipril-d5 | Deuterium (²H) | Deuterium-labeled standard for Moexipril. chemicalbook.in |

| Perindopril-d3 | Deuterium (²H) | Labeled standard for Perindopril. medchemexpress.com |

| Quinapril-d4 | Deuterium (²H) | Labeled standard for Quinapril (B1585795). medchemexpress.com |

| Lisinopril-d5 | Deuterium (²H) | Internal standard for quantification of Lisinopril. caymanchem.com |

Exploration of Structure-Activity Relationships (SAR) in Diacid Derivatives

The structure-activity relationship (SAR) of ACE inhibitors like this compound reveals key molecular features essential for potent enzyme inhibition. The diacid structure is central to its mechanism of action.

Core SAR Principles for Diacid ACE Inhibitors:

N-Ring Carboxylic Acid : The presence of a carboxylic acid on the heterocyclic N-ring (the indoline ring in Delapril's case) is crucial. This group mimics the C-terminal carboxylate of natural ACE substrates, anchoring the inhibitor to a cationic site on the enzyme. scholarsresearchlibrary.comscielo.br

Zinc-Binding Group : A second acidic group is required to interact with the essential zinc ion (Zn²⁺) in the ACE active site. In dicarboxylate-containing inhibitors like this compound, this is the second carboxyl group, which mimics the transition state of peptide hydrolysis. scholarsresearchlibrary.com Other effective zinc-binding groups in different inhibitor classes include sulfhydryl or phosphinic acid moieties. scholarsresearchlibrary.comnih.gov

Hydrophobic Ring System : Large, hydrophobic heterocyclic rings in the N-ring position generally increase potency. scholarsresearchlibrary.com Delapril features a distinctive indanyl-glycine moiety, which contributes to its high lipophilicity. researchgate.net This property is associated with a more potent inhibition of tissue-bound ACE compared to less lipophilic inhibitors like enalaprilat (B1671235) or captopril (B1668294). scholarsresearchlibrary.comresearchgate.net

Stereochemistry : The specific stereochemistry of the chiral centers is vital for a precise fit into the enzyme's active site.

Substituent Effects : The nature and position of substituents on the ring systems can modulate activity. For instance, studies on quinapril and its analogues, which are also non-sulfhydryl inhibitors, show that variations in the isoquinoline (B145761) ring structure significantly impact potency. nih.gov Research into other proline-mimicking bicyclic amino acids has shown that structures like octahydroindole-2-carboxylic acid can effectively replace proline to yield highly potent inhibitors. acs.org

In vitro studies have demonstrated that this compound is a more potent inhibitor of ACE than captopril. scholarsresearchlibrary.com Its antihypertensive effect is directly linked to the suppression of angiotensin II formation in vascular tissues, a result of its effective inhibition of local ACE. nih.gov

| Structural Feature | Role in ACE Inhibition | Example/Note |

| N-Ring Carboxylic Acid | Mimics C-terminal carboxylate of ACE substrates, anchoring to the enzyme. scholarsresearchlibrary.comscielo.br | Present on the indoline ring of this compound. |

| Second Carboxylic Acid | Binds to the catalytic Zn²⁺ ion in the ACE active site. scholarsresearchlibrary.com | Formed by the hydrolysis of the prodrug's ester group. |

| Indoline Ring System | Provides a large, hydrophobic structure that enhances potency. scholarsresearchlibrary.comresearchgate.net | The high lipophilicity of Delapril is linked to superior inhibition of tissue ACE. researchgate.net |

| Replacement of Carboxylate | Can alter binding affinity. | Replacing the proline carboxylate with a hydroxamic acid can maintain or increase potency, while a tetrazole or phosphoric acid reduces it. nih.gov |

Comparative Pharmacology and Therapeutic Differentiation

Relative Potency and Efficacy versus Other ACE Inhibitors (e.g., Captopril (B1668294), Enalapril)

In vitro studies have demonstrated that delapril's active metabolites, delapril (B1670214) diacid and 5-hydroxy delapril diacid, are notably more potent than captopril. scholarsresearchlibrary.comresearchgate.net Specifically, they are reported to be between 4 and 14 times more potent in inhibiting lung ACE and the vasoconstriction induced by angiotensin I in the rat aorta and kidney. scholarsresearchlibrary.comresearchgate.net

While direct head-to-head comparisons of efficacy can be complex and dependent on the clinical endpoint, some studies provide insights. In a double-blind study with outpatients suffering from congestive heart failure (NYHA classes III and IV), delapril and captopril were found to have comparable efficacy over the dosage ranges studied. nih.gov Although there was a trend towards greater improvement in NYHA classification and exercise workload in the delapril group, this difference did not achieve statistical significance. nih.gov

When delapril's parent compound is part of a combination therapy, it has also been shown to be as effective as other established treatments. For instance, a delapril/manidipine (B393) combination was found to be as effective as an enalapril (B1671234)/hydrochlorothiazide combination in patients whose hypertension was not adequately controlled by monotherapy. nih.gov

Comparative Impact on Vascular Wall ACE Activity

A key differentiating feature of delapril is its pronounced effect on tissue-level ACE, particularly within the vascular wall. Delapril is a more potent inhibitor of vascular wall ACE activity than both enalapril and captopril. scholarsresearchlibrary.comresearchgate.netnih.gov This enhanced activity in the vasculature is significant because local angiotensin II production in tissues is a critical factor in the pathophysiology of hypertension and cardiovascular disease. nih.gov

The inhibition of vascular ACE by delapril is not only more potent but also more sustained. researchgate.netnih.gov The activity of delapril on tissue ACE has been shown to last longer than its effect on the circulating enzyme in the bloodstream. researchgate.netnih.gov This prolonged local action is accompanied by a demonstrated suppression of angiotensin II release from the vascular wall, contributing to its antihypertensive effect. nih.gov This sustained tissue-level inhibition may contribute to the prevention of organ damage, such as cardiac hypertrophy and renal sclerosis, as seen in preclinical models. nih.gov

Lipophilicity Profiles and Their Pharmacodynamic Implications

Delapril is characterized by its high lipophilicity, a property that significantly influences its pharmacodynamic profile. scholarsresearchlibrary.comresearchgate.netnih.gov This high lipophilicity, which is greater than that of captopril and enalapril, is attributed to the presence of an indanyl-glycine moiety in its structure. researchgate.netnih.gov

The greater lipophilicity of delapril facilitates more effective penetration into tissues, which is directly linked to its potent inhibition of vascular ACE, as discussed previously. researchgate.netnih.gov This property allows for a more effective suppression of the renin-angiotensin system at the tissue level, which is a key determinant of the end-organ protection afforded by ACE inhibitors.

The pharmacokinetic profile of delapril's parent compound is also influenced by its lipophilicity. It is rapidly absorbed and converted to its active metabolites. soton.ac.uk

Differentiation from Proline- and Sulfhydryl-Containing ACE Inhibitors

ACE inhibitors can be broadly classified based on the chemical group that binds to the zinc ion in the active site of the enzyme. This compound is a dicarboxylate-containing ACE inhibitor, placing it in the same broad category as enalapril, ramipril, and lisinopril. researchgate.net However, it is structurally distinct from many other ACE inhibitors.

Specifically, delapril is a nonsulfhydryl, nonprolinic ACE inhibitor. scholarsresearchlibrary.comresearchgate.net This distinguishes it from:

Sulfhydryl-containing ACE inhibitors: The first ACE inhibitor, captopril, contains a sulfhydryl (-SH) group. scholarsresearchlibrary.com This group is responsible for binding to the zinc atom in ACE but has also been associated with a higher incidence of certain side effects like skin rashes and taste disturbances. scholarsresearchlibrary.com

Proline-containing ACE inhibitors: Many ACE inhibitors, including captopril and enalapril, incorporate a proline moiety. nih.gov Delapril, in contrast, possesses an indanylglycine moiety. researchgate.netnih.gov

These structural differences contribute to delapril's distinct pharmacological profile, including its high lipophilicity and potent tissue ACE inhibition. scholarsresearchlibrary.comnih.gov

Comparative Studies of Combination Therapies Involving this compound's Parent Compound

The parent compound of this compound, delapril, has been studied extensively in combination with other antihypertensive agents, demonstrating its efficacy and tolerability as part of a multi-drug regimen.

Delapril and Manidipine: The fixed-dose combination of delapril and the calcium channel blocker manidipine has been shown to be as effective as several other combination therapies. nih.gov Comparative studies have demonstrated its equivalence to enalapril/hydrochlorothiazide, irbesartan/hydrochlorothiazide, losartan/hydrochlorothiazide, olmesartan (B1677269) medoxomil/hydrochlorothiazide, ramipril/hydrochlorothiazide, and valsartan/hydrochlorothiazide in reducing blood pressure in hypertensive patients, including those with diabetes or obesity. nih.gov In a study involving prediabetic hypertensive patients, the delapril/manidipine combination was compared to valsartan/amlodipine. researchgate.net

Delapril and Indapamide (B195227): The combination of delapril with the diuretic indapamide has also been shown to be highly effective. researchgate.net In a meta-analysis of four randomized controlled trials involving over 1,200 patients, the delapril/indapamide combination resulted in a higher proportion of patients with normalized blood pressure and a higher responder rate compared to combinations of other ACE inhibitors with hydrochlorothiazide. dovepress.comscispace.com Furthermore, the efficacy of the delapril/indapamide combination was found to be superior to that of captopril monotherapy. researchgate.net

These studies underscore the utility of delapril in combination therapy for achieving blood pressure targets in a broad range of hypertensive patients.

Advanced Research Perspectives and Future Directions

Investigation of Tissue-Specific ACE Inhibition Dynamics

Delapril (B1670214) is a prodrug that is metabolized in the body into its active forms, delapril diacid and 5-hydroxy this compound. wikipedia.orgnih.gov A distinguishing feature of delapril, and by extension its active metabolites, is its high lipophilicity, which is greater than that of some other ACE inhibitors like captopril (B1668294) and enalapril (B1671234). nih.govoup.com This property is believed to contribute to a more potent inhibition of ACE within the vascular wall. nih.govresearchgate.net

Research indicates that delapril's activity on tissue ACE persists longer than its effect on the circulating enzyme in plasma. nih.govresearchgate.net This prolonged tissue-specific action is a key area of investigation. The indanylglycine moiety in delapril's structure contributes to its high lipophilicity and affinity for tissue, particularly vascular walls. oup.com This suggests a potential for more targeted effects on the renin-angiotensin system within tissues like the heart, blood vessels, and kidneys, which is a significant aspect of ongoing research. psu.edu

In vitro studies have shown that this compound and its 5-hydroxy derivative are significantly more potent than captopril in inhibiting lung ACE and the vasoconstrictive response to angiotensin I in rat aorta and kidney. scholarsresearchlibrary.com This highlights the compound's strong interaction with tissue-bound ACE.

Elucidation of Long-Term Effects on Cardiovascular and Renal Remodeling

The long-term administration of delapril has been studied for its effects on the structural and functional changes in the cardiovascular and renal systems, known as remodeling.

Cardiovascular Remodeling: In spontaneously hypertensive rats (SHR), long-term treatment with delapril has demonstrated the ability to reduce cardiac hypertrophy. nih.govnih.gov Studies have shown a decrease in heart weight to body weight ratio and a reduction in the left ventricular mass index in treated subjects. nih.govnih.gov Furthermore, delapril has been observed to decrease the area of fibrosis and the amount of type I collagen in the myocardium of SHR, indicating a positive impact on the structural remodeling of the heart. nih.gov These effects are thought to be linked to the inhibition of the cardiac renin-angiotensin system. psu.edu

Renal Remodeling: Long-term therapy with delapril in hypertensive patients has shown beneficial effects on renal hemodynamics. Studies have reported a significant increase in renal blood flow without negatively affecting the glomerular filtration rate. nih.gov This leads to a decrease in renal vascular resistance. nih.gov In animal models of hypertension and chronic renal failure, delapril has been shown to prevent the development of renal sclerosis. nih.gov These findings suggest that this compound's sustained tissue activity may contribute to the long-term preservation of renal structure and function. nih.gov

Exploration of this compound's Role in Specific Hypertensive Subpopulations

Research has explored the effects of delapril, which is metabolized to this compound, in specific groups of hypertensive patients.

Elderly Patients: In elderly hypertensive patients, treatment with delapril has been shown to be effective in reducing blood pressure. nih.gov Some studies suggest that the blood pressure-lowering effect of delapril is enhanced in this population. scholarsresearchlibrary.com

Patients with Type 2 Diabetes: The combination of delapril and manidipine (B393) has been found to be as effective as other standard combination therapies in reducing blood pressure in hypertensive patients with type 2 diabetes mellitus. scholarsresearchlibrary.com Delapril has also been noted to increase insulin (B600854) sensitivity in these patients. nih.gov

Patients with Chronic Renal Failure: Delapril has been investigated in hypertensive patients with chronic renal failure. researchgate.net Due to its elimination pathway, dosage adjustments may be necessary in individuals with significant renal impairment. nih.gov

Novel Analytical Techniques for Metabolite Profiling

The analysis of delapril and its metabolites, including this compound, is crucial for understanding its pharmacokinetic profile. Modern analytical techniques are employed for this purpose.

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are primary methods for the determination of delapril and its metabolites in biological samples and pharmaceutical formulations. researchgate.netresearchgate.netnih.gov These techniques offer high sensitivity and specificity, allowing for the simultaneous quantification of the parent drug and its various metabolites. nih.gov

For instance, a validated LC-MS/MS method can separate and quantify delapril, this compound, and 5-hydroxy this compound, providing key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). researchgate.netresearchgate.net

Other techniques like micellar electrokinetic chromatography (MEKC) have also been developed for the simultaneous analysis of delapril in combination drug formulations. researchgate.net These advanced methods are essential for detailed metabolite profiling and for studying the degradation products of the compound. researchgate.net

Table 1: Pharmacokinetic Parameters of Delapril and its Metabolites

| Compound | t½ (hours) | Cmax (ng/ml) | AUC (ng hr/ml) |

|---|---|---|---|

| Delapril | 0.30 | 489 | 572 |

| This compound | 1.21 | 635 | 1859 |

| 5-hydroxy this compound | 1.40 | 229 | 948 |

Data obtained from a single dose study in patients with mild to moderate essential hypertension. researchgate.net

Computational Modeling and in silico Studies of ACE-Delapril Diacid Interactions

Computational approaches are increasingly being used to understand the interaction between ACE inhibitors and the angiotensin-converting enzyme at a molecular level. Molecular docking is a key in silico technique used to predict the binding modes and affinities of inhibitors like this compound to the active sites of ACE. researchgate.netnih.gov

These studies help to elucidate the chemical interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the inhibitor-enzyme complex. nih.gov For delapril, the hydrophobic indanyl group is thought to interact with a hydrophobic pocket in the ACE enzyme, contributing to its potent inhibitory activity. oup.com

While specific molecular modeling studies focused solely on this compound are not extensively detailed in the provided results, the general application of these techniques to ACE inhibitors provides a framework for future research. researchgate.netnih.gov Such studies can help in the rational design of new inhibitors with improved potency and selectivity for different domains of the ACE enzyme.

Q & A

Basic Research Questions

Q. What experimental models are used to evaluate Delapril diacid’s vascular angiotensin II (Ang II) suppression?

- Methodology : In vivo studies often employ spontaneously hypertensive rats (SHRs). Isolated hind legs are perfused with angiotensinogen-free Krebs-Ringer solution, and Ang II release is quantified using Sep-Pak C18 cartridges for extraction . Oral administration of this compound (10 mg/kg/day for 2 weeks) reduces Ang II release by 61–73%, confirming its dose-dependent inhibition of vascular ACE activity.

Q. How is this compound quantified in biological matrices?

- Methodology : Reverse-phase HPLC with UV detection is validated for specificity, linearity (R² > 0.995), and precision. Mobile phases combine potassium dihydrogen phosphate buffer (pH 3.0–5.0) and acetonitrile (20–40%), with flow rates optimized to 1.0 mL/min and column temperatures at 25–90°C . Calibration curves span 10–100 ppm, with inter-day precision <2% RSD.

Q. What is the mechanism of this compound’s antihypertensive action?

- Methodology : Competitive ACE inhibition is measured via ex vivo vascular perfusion. This compound (10⁻⁹–5×10⁻⁵ mol/L) suppresses Ang II release by up to 64% in human umbilical veins, correlating with reduced aldosterone secretion and sodium retention . Patch-clamp studies in cardiomyocytes further link its antiarrhythmic effects to normalization of Ca²⁺-dependent IK1 currents .

Advanced Research Questions

Q. How do cis/trans isomer ratios of this compound impact analytical method development?

- Methodology : Cis/trans interconversion (ΔG‡ = 19.4 kcal/mol) is monitored via NMR (DMSO-d₆ or CD₃CN/D₂O) and HPLC. Elevated temperatures (>25°C) increase cis-isomer proportion, requiring chromatographic optimization (e.g., 0.1% tetraethylammonium in mobile phase) to resolve isomers . Coalescence temperatures and kinetic studies confirm trans-isomer elution first under acidic conditions.

Q. What contradictions exist in this compound’s pharmacokinetic data across species?

- Methodology : Species-specific metabolism is assessed using liver microsomes and LC-MS/MS. This compound’s half-life in rats (t₁/₂ = 4.2 h) exceeds human models (t₁/₂ = 1.8 h), attributed to esterase activity variations. Discrepancies in bioavailability (rat: 85%, human: 45%) necessitate allometric scaling adjustments for translational studies .

Q. How does this compound interact with non-ACE pathways in vascular tissues?

- Methodology : Transcriptomic profiling (RNA-seq) of SHR aortas post-treatment identifies downregulation of endothelin-1 and TGF-β pathways. Co-administration with renin inhibitors (e.g., KRI-1314) amplifies Ang II suppression (74% reduction), suggesting synergistic RAS modulation .

Q. What validation criteria ensure reliability in this compound’s conformational studies?

- Methodology : ICH guidelines enforce validation of HPLC methods for isomer separation:

- Specificity : Baseline resolution (Rs > 1.5) between isomers.

- Robustness : pH (±0.2), organic modifier (±5%), and flow rate (±10%) variations assessed.

- Stability : Forced degradation (acid/alkaline hydrolysis) confirms isomer stability under stress .

Data Contradictions and Resolutions

- Isomer Stability in Solvents : NMR shows higher cis-isomer stability in DMSO vs. CD₃CN/D₂O, conflicting with HPLC elution order. Resolution: Solvent polarity and hydrogen bonding alter isomer energy barriers, necessitating context-specific method selection .

- Species-Specific ACE Binding : this compound’s IC₅₀ in human ACE (0.12 nM) is 3-fold lower than in rat ACE, requiring adjusted in vitro-in vivo extrapolation .

Key Research Gaps

- Long-Term Vascular Remodeling : No studies quantify this compound’s impact on collagen deposition or endothelial nitric oxide synthase (eNOS) in chronic hypertension models.

- Cis-Isomer Bioactivity : The pharmacological role of the cis-isomer remains uncharacterized despite its detectable plasma levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.